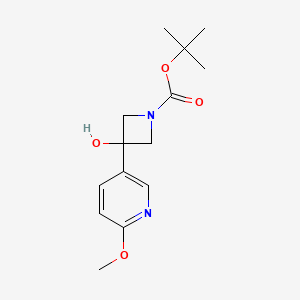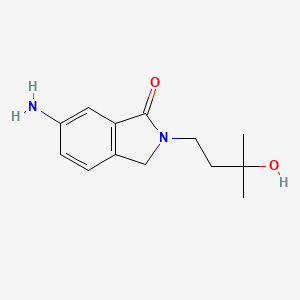
6-Amino-2-(3-hydroxy-3-methylbutyl)-2,3-dihydro-1h-isoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-2-(3-hydroxy-3-methylbutyl)-2,3-dihydro-1h-isoindol-1-one is a complex organic compound characterized by its unique structure, which includes an amino group, a hydroxy group, and a dihydroisoindolone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(3-hydroxy-3-methylbutyl)-2,3-dihydro-1h-isoindol-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindolone Core: This can be achieved through the cyclization of a suitable precursor, such as a phthalic anhydride derivative, under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, often using ammonia or an amine derivative.
Attachment of the Hydroxy-3-methylbutyl Side Chain: This step involves the alkylation of the isoindolone core with a suitable alkylating agent, such as 3-hydroxy-3-methylbutyl bromide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-2-(3-hydroxy-3-methylbutyl)-2,3-dihydro-1h-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the isoindolone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Ammonia, amine derivatives, and alkylating agents.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted isoindolone derivatives.
Applications De Recherche Scientifique
6-Amino-2-(3-hydroxy-3-methylbutyl)-2,3-dihydro-1h-isoindol-1-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its potential anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in the development of novel materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 6-Amino-2-(3-hydroxy-3-methylbutyl)-2,3-dihydro-1h-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino-2-(3-hydroxy-3-methylbutyl)-2,3-dihydro-1h-isoindol-1-one: shares structural similarities with other isoindolone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H18N2O2 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
6-amino-2-(3-hydroxy-3-methylbutyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,17)5-6-15-8-9-3-4-10(14)7-11(9)12(15)16/h3-4,7,17H,5-6,8,14H2,1-2H3 |
Clé InChI |
VDMBARUFBWQXLX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCN1CC2=C(C1=O)C=C(C=C2)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


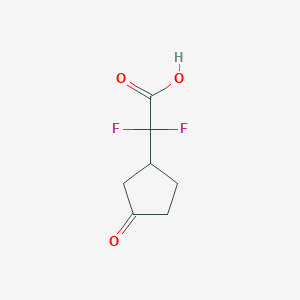

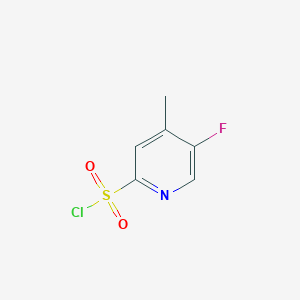
![N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide](/img/structure/B13561158.png)
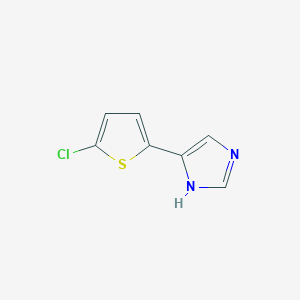
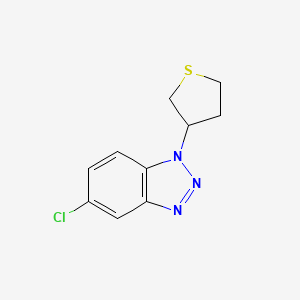

![2-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13561188.png)
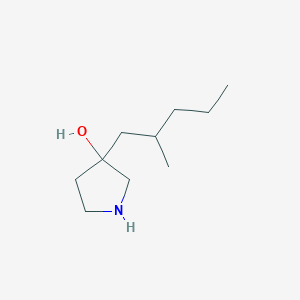
![1-[4-(2,3-Dimethylpiperidin-1-yl)butyl]cyclobutane-1-carbonitrile](/img/structure/B13561202.png)
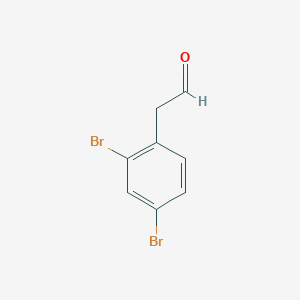

![3,3-Difluoro-1-azaspiro[3.3]heptane](/img/structure/B13561218.png)
